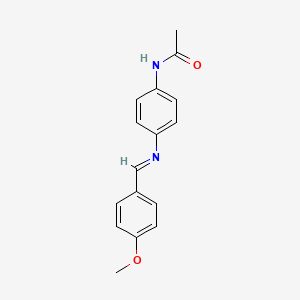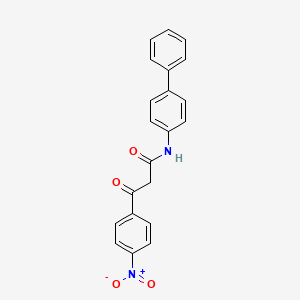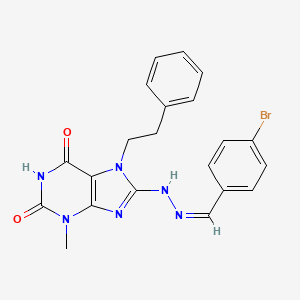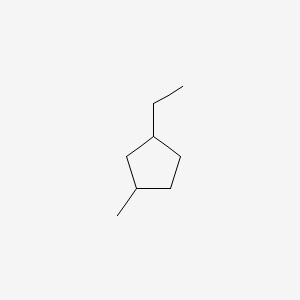
1-ethyl-4-hydroxy-2-oxo-N-(pyridin-4-ylmethyl)-1,2-dihydroquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-4-hydroxy-2-oxo-N-(4-pyridinylmethyl)-1,2-dihydro-3-quinolinecarboxamide is a synthetic organic compound that belongs to the quinoline family This compound is characterized by its complex structure, which includes a quinoline core, a pyridine ring, and various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-4-hydroxy-2-oxo-N-(4-pyridinylmethyl)-1,2-dihydro-3-quinolinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the quinoline core.
Functional Group Modifications:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed:
- Oxidation products: Ketones, aldehydes.
- Reduction products: Alcohols.
- Substitution products: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
1-Ethyl-4-hydroxy-2-oxo-N-(4-pyridinylmethyl)-1,2-dihydro-3-quinolinecarboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Pharmacology: Research focuses on its interactions with biological targets, including enzymes and receptors.
Chemical Biology: It is used as a probe to study biological processes and pathways.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-ethyl-4-hydroxy-2-oxo-N-(4-pyridinylmethyl)-1,2-dihydro-3-quinolinecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
- 1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
- 1-Ethyl-4-hydroxy-2-oxo-N-(4-methylpyridinyl)-1,2-dihydro-3-quinolinecarboxamide
Comparison: 1-Ethyl-4-hydroxy-2-oxo-N-(4-pyridinylmethyl)-1,2-dihydro-3-quinolinecarboxamide is unique due to the presence of the pyridinylmethyl group, which can enhance its binding affinity and specificity for certain biological targets. This distinguishes it from other similar compounds that may lack this functional group or have different substituents, leading to variations in their biological activity and applications.
Propriétés
Formule moléculaire |
C18H17N3O3 |
|---|---|
Poids moléculaire |
323.3 g/mol |
Nom IUPAC |
1-ethyl-4-hydroxy-2-oxo-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide |
InChI |
InChI=1S/C18H17N3O3/c1-2-21-14-6-4-3-5-13(14)16(22)15(18(21)24)17(23)20-11-12-7-9-19-10-8-12/h3-10,22H,2,11H2,1H3,(H,20,23) |
Clé InChI |
SGTSXLQZYGFSSO-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NCC3=CC=NC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(2-chlorophenyl)-oxomethyl]-1-ethyl-4-hydroxy-2-oxo-3-quinolinecarbohydrazide](/img/structure/B11994596.png)




![Propyl 4-{[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11994621.png)


![Diethyl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11994647.png)

![5-(4-chlorophenyl)-4-{[(E)-(2,6-dichlorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11994652.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B11994658.png)
![7,9-Dichloro-5-(4-chlorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11994673.png)

